molecular formula C7H6BrNO4S B1270892 2-Bromo-5-methylsulfonylnitrobenzene CAS No. 94832-06-1

2-Bromo-5-methylsulfonylnitrobenzene

Cat. No.: B1270892
CAS No.: 94832-06-1
M. Wt: 280.1 g/mol
InChI Key: ZRANEAXTVRBKGK-UHFFFAOYSA-N
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Description

2-Bromo-5-methylsulfonylnitrobenzene is an organic compound with the molecular formula C7H6BrNO4S and a molecular weight of 280.1 g/mol. This compound is widely used in various fields such as pharmacology, material science, and organic chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylsulfonylnitrobenzene typically involves the bromination of 5-methylsulfonylnitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with strong nucleophiles, resulting in the formation of C-N or C-C bonds.

    Reduction Reactions: The nitro group can potentially be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as amines or alkyl lithium reagents are commonly used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically employed.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Reduction Reactions: The primary product is the corresponding amine derivative.

Scientific Research Applications

2-Bromo-5-methylsulfonylnitrobenzene has several applications in scientific research:

    Catalytic Applications: It is used as a catalyst in the synthesis of triazines and quinolines.

    Polymer Synthesis: Similar brominated compounds are used in the synthesis of hyperbranched polyethers.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of anticancer agents and other pharmaceutical compounds.

    Antioxidant Properties: Compounds with structural similarities have shown strong antioxidant activities, suggesting potential use in preventing oxidative deterioration in food.

Mechanism of Action

its chemical structure suggests that it can participate in various substitution and reduction reactions due to the presence of bromine and nitro groups. These reactions can lead to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

    N-halosulfonamides: Used as catalysts for synthesizing triazines.

    Poly (N-bromo-N-ethylbenzene-1,3-disulfonamide): Effective in synthesizing quinolines.

    Bromophenol Derivatives: Potential in the synthesis of pharmaceutical agents with anticancer properties.

Properties

IUPAC Name

1-bromo-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANEAXTVRBKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366163
Record name 2-Bromo-5-methylsulfonylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94832-06-1
Record name 2-Bromo-5-methylsulfonylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methylsulfonyl-bromobenzene was reacted with nitric acid to obtain 2-nitro-4-methylsulfonyl-bromobenzene melting at 126° C. which was reacted with N-hydroxy-phthalimide to obtain 0-(4-methylsulfonyl-2-nitro-phenoxy)-phthalimide melting at 215° C. The latter was reacted to obtain 0-(4-methylsulfonyl-2-nitro-phenyl)-hydroxylamine melting at 190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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